2,4-Dinitrophenylhydrazone nonanal

Description

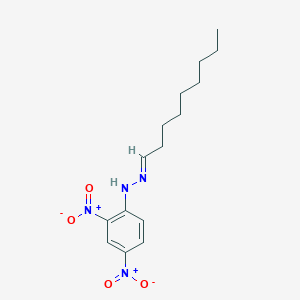

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N-[(E)-nonylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBNOHBRCCXRIK-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-19-8 | |

| Record name | NSC408567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal 2,4-dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Nonanal 2,4-Dinitrophenylhydrazone

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of nonanal 2,4-dinitrophenylhydrazone. Designed for researchers, chemists, and professionals in analytical and synthetic chemistry, this document elucidates the core chemical principles, offers a detailed experimental protocol, and emphasizes the critical safety measures required when handling the reagents involved.

Strategic Overview: The Significance of Hydrazone Derivatives

The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent, is a cornerstone of classical qualitative organic analysis.[1][2][3] This reaction yields highly crystalline, brightly colored 2,4-dinitrophenylhydrazone derivatives with distinct and sharp melting points.[2][4][5] Historically, this derivatization was a primary method for identifying unknown aldehydes and ketones by comparing the melting point of the resulting hydrazone with tabulated literature values.

This guide focuses on the specific synthesis of the hydrazone derivative from nonanal, a nine-carbon aliphatic aldehyde. The underlying chemistry involves a nucleophilic addition-elimination reaction, a type of condensation reaction, which is highly specific for the carbonyl group in aldehydes and ketones.[4][6][7][8]

The Reaction Mechanism: A Stepwise Analysis

The formation of nonanal 2,4-dinitrophenylhydrazone is a two-stage process that is typically acid-catalyzed. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Stage 1: Nucleophilic Addition The reaction initiates with the lone pair of electrons on the terminal amino group (-NH₂) of 2,4-dinitrophenylhydrazine acting as a nucleophile.[8] This nucleophile attacks the electrophilic carbonyl carbon of nonanal. The presence of an acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, significantly increasing the partial positive charge on the carbonyl carbon and rendering it more susceptible to nucleophilic attack.[2][6][9] This step results in the formation of an unstable tetrahedral intermediate.[10]

-

Stage 2: Elimination (Dehydration) The intermediate rapidly undergoes dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N).[4][6][10] The final product is the brightly colored, solid nonanal 2,4-dinitrophenylhydrazone.

This reaction is highly selective for aldehydes and ketones. Other carbonyl-containing functional groups, such as carboxylic acids, esters, and amides, do not typically react because their carbonyl carbons are significantly less electrophilic due to resonance stabilization.[4]

Essential Materials and Equipment

Successful synthesis requires high-purity reagents and appropriate laboratory equipment.

Table 1: Chemical Reagents

| Chemical | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Nonanal | C₉H₁₈O | 142.24 | 124-19-6 | Purity ≥95% |

| 2,4-Dinitrophenylhydrazine | C₆H₆N₄O₄ | 198.14 | 119-26-6 | Explosive when dry . Must be wetted with water (min. 30%).[11] |

| Methanol | CH₃OH | 32.04 | 67-56-1 | Anhydrous, ACS grade |

| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | Concentrated (98%) |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or absolute, for recrystallization |

Table 2: Laboratory Equipment

| Equipment | Purpose |

| Beakers and Erlenmeyer flasks | Reaction vessel, reagent preparation |

| Graduated cylinders and pipettes | Accurate measurement of liquids |

| Magnetic stirrer and stir bar | Homogeneous mixing |

| Hot plate | Gentle heating |

| Büchner funnel and filter flask | Vacuum filtration for product isolation |

| Filter paper | Solid-liquid separation |

| Capillary tubes | Melting point determination |

| Melting point apparatus | Characterization of the final product |

Critical Safety Protocols

WARNING: Dry 2,4-dinitrophenylhydrazine is a shock-sensitive and friction-sensitive explosive.[1][12] It must be handled with extreme caution.

-

Handling DNPH: Always handle DNPH as a wet paste or powder.[1][2] Never allow it to dry out completely. If using a stock that appears dry, do not open the container and consult your institution's safety officer.

-

Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including splash-proof safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[1][12][13]

-

Ventilation: All procedures should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Ignition Sources: Keep DNPH and all flammable solvents (methanol, ethanol) away from open flames, hot plates, and other potential sources of ignition.[12][14]

-

Waste Disposal: All DNPH-contaminated materials and the final hydrazone product must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1]

Experimental Workflow: Synthesis to Characterization

The overall experimental process is a logical sequence of synthesis, purification, and characterization.

Caption: Experimental workflow for the synthesis and identification of nonanal 2,4-dinitrophenylhydrazone.

Protocol Part A: Preparation of Brady's Reagent

-

Carefully weigh 0.5 g of wetted 2,4-dinitrophenylhydrazine into a 100 mL Erlenmeyer flask.

-

Add 50 mL of methanol to the flask.[9]

-

Place the flask in an ice bath and begin stirring with a magnetic stirrer.

-

Slowly and cautiously , add 1 mL of concentrated sulfuric acid dropwise to the suspension. The acid acts as a catalyst and helps dissolve the DNPH.[9][15]

-

Stir the mixture until the DNPH is fully dissolved. The solution should be a clear orange/yellow color. If it remains cloudy, it can be filtered.[9] This solution is known as Brady's Reagent.

Protocol Part B: Synthesis of Nonanal 2,4-Dinitrophenylhydrazone

-

In a separate 50 mL beaker, dissolve approximately 0.2 g of nonanal in 10 mL of methanol.

-

While stirring, add 15 mL of the freshly prepared Brady's reagent to the nonanal solution.[6]

-

A bright yellow-orange precipitate of nonanal 2,4-dinitrophenylhydrazone should form almost immediately.[4][6]

-

Allow the mixture to stand at room temperature for 10-15 minutes to ensure complete precipitation. If the reaction is slow, the mixture can be gently warmed in a water bath for a few minutes.[16]

Protocol Part C: Isolation and Purification

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals in the funnel with two small portions (5 mL each) of cold ethanol to remove any unreacted starting materials and residual acid.[8]

-

Recrystallization: Transfer the crude solid to a small beaker. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[7][8] If the solid is difficult to dissolve, a few drops of ethyl acetate may be added.

-

Allow the solution to cool slowly to room temperature. Crystalline needles of the pure hydrazone will form.

-

To maximize the yield, place the beaker in an ice bath for 10 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration and allow them to air dry on the filter paper or in a desiccator.

Product Characterization

The identity and purity of the synthesized compound are confirmed by its physical and spectroscopic properties.

Table 3: Properties of Nonanal 2,4-Dinitrophenylhydrazone

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₄O₄ | [17][18] |

| Molecular Weight | 322.36 g/mol | [17][18] |

| Appearance | Yellow-orange crystalline solid | [4][5] |

| Melting Point | 99-103 °C |

-

Melting Point Determination: A sharp melting point within the literature range is a strong indicator of high purity.[4][8] The melting point should be determined using a calibrated apparatus. An impure product will exhibit a depressed and broad melting range.

-

Spectroscopic Confirmation (Advanced):

-

Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the strong C=O stretching band from nonanal (typically ~1725 cm⁻¹) and the appearance of a C=N stretching band (~1600-1650 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the aliphatic chain of nonanal and the aromatic protons of the dinitrophenyl group, along with a characteristic imine proton (CH=N) signal.

-

References

-

Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

-

Wikipedia. (2023). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Kadam, S. S., et al. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. International Journal of Research in Pharmacy and Chemistry, 2(4), 1087-1092. Retrieved from [Link]

-

Sciencelab.com. (n.d.). Material safety data sheet - 2,4-dinitrophenyl hydrazine 98%. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Retrieved from [Link]

-

NileRed. (2021, December 16). Making the BRADY'S reagent and TESTING carbonyls with it [Video]. YouTube. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Allen, C. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]

-

Chemistry university. (2019, November 2). How to make Brady's Reagent [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Explained. (2025, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine [Video]. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Addition-elimination condensation reactions of aldehydes ketones. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-dinitrophenylhydrazone nonanal. Retrieved from [Link]

-

PubChemLite. (n.d.). Nonanal 2,4-dinitrophenylhydrazone (C15H22N4O4). Retrieved from [Link]

-

NIST. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

Kutama, I. U., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2). Retrieved from [Link]

-

Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research and Reviews: Journal of Chemistry, 10(3). Retrieved from [Link]

-

Smith, J. (2008). Synthesis and Testing of 2,4-DNP. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. rroij.com [rroij.com]

- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Addition-elimination condensation reactions of aldehydes ketones identification with 2,4-dinitrophenylhydrazine 24DNPH equations reagents advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. fishersci.fr [fishersci.fr]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. uprm.edu [uprm.edu]

- 14. chemos.de [chemos.de]

- 15. youtube.com [youtube.com]

- 16. ajpamc.com [ajpamc.com]

- 17. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. This compound [webbook.nist.gov]

Introduction: The Significance of Nonanal and its Derivatization

An In-Depth Technical Guide to the Chemical Properties and Analysis of the Nonanal-DNPH Derivative

Nonanal (C₉H₁₈O), a saturated fatty aldehyde, is a molecule of significant interest across various scientific disciplines.[1] It is a key component of the aroma profile in many essential oils, including citrus and rose oils, and is widely used as a flavoring agent and in the perfume industry.[1] Beyond its sensory applications, nonanal is also recognized as a biomarker for oxidative stress and has been implicated in cancer metabolism.[1] However, the direct analysis of nonanal, particularly at trace levels, presents considerable challenges due to its volatility and lack of a strong ultraviolet (UV) chromophore.

To overcome these analytical hurdles, a common and robust strategy is chemical derivatization. This process converts the analyte into a more stable, less volatile, and more easily detectable compound. For aldehydes and ketones like nonanal, the reagent of choice is often 2,4-dinitrophenylhydrazine (DNPH). The resulting product, a 2,4-dinitrophenylhydrazone, is a brightly colored, crystalline solid that is highly amenable to modern analytical techniques.[2]

This guide provides a comprehensive overview of the chemical properties of the nonanal-DNPH derivative (nonanal-2,4-dinitrophenylhydrazone), intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structural characteristics, analytical methodologies, and critical considerations for handling this important derivative.

Core Chemical & Physical Properties

The nonanal-DNPH derivative is a stable compound formed through the condensation reaction of nonanal and DNPH. Its fundamental properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₂N₄O₄ | [3][4] |

| Molecular Weight | 322.36 g/mol | [4][5] |

| IUPAC Name | 1-(nonylideneamino)naphthalen-2-ol | Cheméo |

| Synonyms | Nonyl aldehyde-2,4-DNPH, Pelargonaldehyde-2,4-DNPH | [5] |

| Appearance | Yellow, orange, or red crystalline solid | [2] |

| Melting Point | 99-103 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents like acetonitrile, methanol. | [1][6] |

| Assay Purity | ≥98.5% (via HPLC/CHN for analytical standards) |

Synthesis and Reaction Mechanism

The formation of nonanal-2,4-dinitrophenylhydrazone is a classic example of a condensation reaction, specifically the formation of a hydrazone from an aldehyde.[7] The reaction, often referred to as Brady's test, proceeds via a nucleophilic addition-elimination mechanism.[2]

The process is typically catalyzed by a strong acid, such as sulfuric or phosphoric acid. The acid protonates the carbonyl oxygen of nonanal, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal amine group of DNPH. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.[2]

The reaction is highly specific to aldehydes and ketones; other carbonyl-containing functional groups like carboxylic acids, esters, and amides do not react due to resonance stabilization.[2]

Caption: Reaction scheme for the synthesis of Nonanal-DNPH.

Structural Considerations: Isomerism and Stability

A critical aspect often overlooked in the analysis of DNPH derivatives is the potential for geometric isomerism around the C=N double bond. The resulting hydrazone can exist as two distinct stereoisomers: E (entgegen) and Z (zusammen).

The ratio of these isomers can be influenced by the acidity of the derivatization solution and exposure to UV light.[8][9] For accurate and reproducible quantification, it is imperative to ensure that both the calibration standards and the samples reach a state of isomeric equilibrium. Adding a small amount of acid (e.g., 0.02-1% phosphoric acid) to all solutions is the recommended method to achieve a stable and consistent E/Z ratio.[9]

Sources

- 1. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. 2,4-dinitrophenylhydrazone nonanal - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. 壬醛2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. accustandard.com [accustandard.com]

- 7. ajpamc.com [ajpamc.com]

- 8. researchgate.net [researchgate.net]

- 9. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Dinitrophenylhydrazone of Nonanal: Synthesis, Characterization, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbonyl Derivatization

In the landscape of analytical chemistry and drug development, the precise identification and quantification of carbonyl compounds are of paramount importance. Aldehydes, such as nonanal, are not only crucial intermediates in organic synthesis but also significant biomarkers in various physiological and pathological processes. Nonanal, a saturated fatty aldehyde, is characterized by a distinctive rose-orange odor and is found in numerous essential oils[1]. Its volatile nature and reactivity, however, can present analytical challenges.

To overcome these challenges, derivatization techniques are employed to convert carbonyl compounds into stable, easily detectable derivatives. One of the most robust and widely utilized methods is the reaction with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent[2][3][4]. This reaction yields a brightly colored, crystalline 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative, which is amenable to various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[5][6][7]. This guide provides a comprehensive overview of the 2,4-dinitrophenylhydrazone of nonanal, from its fundamental chemical properties to detailed protocols for its synthesis and analysis.

Core Compound Profile: Nonanal 2,4-Dinitrophenylhydrazone

| Property | Value | Source |

| Chemical Name | Nonanal 2,4-dinitrophenylhydrazone | Sigma-Aldrich[8] |

| CAS Number | 2348-19-8 | Sigma-Aldrich[8] |

| Molecular Formula | C15H22N4O4 | NIST[9], PubChemLite[10] |

| Molecular Weight | 322.36 g/mol | Sigma-Aldrich[8] |

| Appearance | Yellow to orange crystalline solid | General knowledge |

| Melting Point | 99-103 °C | Sigma-Aldrich[8] |

| Linear Formula | CH3(CH2)7CH=NNHC6H3(NO2)2 | Sigma-Aldrich[8][11][12] |

| SMILES String | CCCCCCCCC=NNc1ccc(cc1=O)=O | Sigma-Aldrich[8][13] |

| InChI Key | STBNOHBRCCXRIK-UHFFFAOYSA-N | Sigma-Aldrich[8][13] |

Chemical Structure and Synthesis

The formation of nonanal 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction, where a molecule of water is eliminated[2][3][10].

Reaction Mechanism

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the 2,4-dinitrophenylhydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of nonanal. This results in the formation of a tetrahedral intermediate[2][8].

-

Dehydration: The intermediate then undergoes dehydration, eliminating a molecule of water to form the stable nonanal 2,4-dinitrophenylhydrazone, characterized by a C=N double bond[2][8].

The presence of the two electron-withdrawing nitro groups on the phenyl ring of DNPH enhances the nucleophilicity of the hydrazine, facilitating the reaction with carbonyl compounds[9].

Caption: Reaction mechanism for the formation of nonanal 2,4-dinitrophenylhydrazone.

Experimental Protocols

Synthesis of Nonanal 2,4-Dinitrophenylhydrazone

This protocol details the synthesis of nonanal 2,4-dinitrophenylhydrazone from nonanal and 2,4-dinitrophenylhydrazine.

Materials:

-

Nonanal (Reagent Grade)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Methanol (HPLC Grade)

-

Concentrated Sulfuric Acid

-

Ethanol (95%)

-

Deionized Water

-

Beakers and Erlenmeyer flasks

-

Stirring plate and magnetic stir bar

-

Water bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

Procedure:

-

Preparation of Brady's Reagent: In a 100 mL beaker, carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 50 mL of methanol. While stirring, slowly add 1 mL of concentrated sulfuric acid. Continue stirring until the DNPH is completely dissolved. This solution is known as Brady's reagent[2][4].

-

Reaction: In a separate 50 mL Erlenmeyer flask, dissolve 0.2 mL of nonanal in 10 mL of methanol.

-

Precipitation: While stirring the nonanal solution, add 15 mL of the prepared Brady's reagent. A yellow to orange precipitate of nonanal 2,4-dinitrophenylhydrazone should form almost immediately.

-

Digestion: Gently warm the mixture in a water bath (around 50-60 °C) for 10-15 minutes to ensure complete reaction and to encourage crystal growth.

-

Isolation: Allow the mixture to cool to room temperature, and then place it in an ice bath for 15-20 minutes to maximize precipitation.

-

Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with two small portions (5-10 mL each) of cold 95% ethanol to remove any unreacted starting materials and excess acid.

-

Drying: Dry the purified crystals in a desiccator or in a vacuum oven at a low temperature (e.g., 40 °C).

-

Characterization: Determine the melting point of the dried product and compare it to the literature value (99-103 °C) to assess its purity[8].

Analytical Methodologies

The stable and chromophoric nature of nonanal 2,4-dinitrophenylhydrazone makes it ideal for analysis by various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of DNPH-hydrazone derivatives[6][7].

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water gradient

-

Detector Wavelength: 360-365 nm

Analytical Workflow:

Caption: A typical workflow for the HPLC analysis of DNPH-derivatized aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent separation and structural information for the identification and quantification of DNPH-hydrazones[5].

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms)

-

Injector with temperature programming capabilities

-

Mass spectrometer operating in electron ionization (EI) or chemical ionization (CI) mode

Considerations for GC-MS:

-

Thermal Stability: While DNPH-hydrazones are generally stable, optimization of the GC inlet temperature is crucial to prevent thermal decomposition.

-

Derivatization of Hydroxyaldehydes: For aldehydes containing hydroxyl groups, further derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability[5].

-

Ionization Mode: Both positive and negative ion modes can be utilized. Negative ion detection often provides greater sensitivity, while positive ion spectra can yield more structural information[5].

Trustworthiness and Self-Validating Systems

The protocols and methodologies described herein are designed to be self-validating. The synthesis of nonanal 2,4-dinitrophenylhydrazone yields a product with a characteristic melting point, providing an immediate check on purity. In analytical workflows, the use of internal and external standards, along with method blanks, ensures the accuracy and reliability of the quantitative data. Furthermore, the combination of retention time data from chromatography and mass spectral data from MS provides a high degree of confidence in compound identification.

Conclusion

The derivatization of nonanal with 2,4-dinitrophenylhydrazine is a cornerstone technique for the reliable analysis of this important aldehyde. The resulting nonanal 2,4-dinitrophenylhydrazone is a stable, crystalline solid that is readily amenable to modern analytical techniques. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to accurately synthesize, identify, and quantify nonanal in a variety of matrices.

References

-

Wikipedia. (2023, October 27). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

NIST. (n.d.). 2,4-dinitrophenylhydrazone nonanal. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Nonanal 2,4-dinitrophenylhydrazone. Retrieved from [Link]

-

Dennis, W. D., & Kunkel, G. J. (1993). Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. Free Radical Biology and Medicine, 15(4), 437-443. Retrieved from [Link]

-

Clark, J. (2015). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

California Air Resources Board. (2001). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]

-

Chromtech. (n.d.). Aldehyde/Ketone DNPH Analysis. Retrieved from [Link]

-

Uchiyama, S., Ando, M., & Aoyagi, S. (1997). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 775(1-2), 145-152. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1999). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]

-

Kölliker, S., Oehme, M., & Dye, C. (1998). Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode. Analytical Chemistry, 70(9), 1979-1985. Retrieved from [Link]

-

PubChem. (n.d.). Nonanal. Retrieved from [Link]

-

SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]

-

Dai, S., & Wang, J. (2004). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. Journal of Chromatography A, 1027(1-2), 25-35. Retrieved from [Link]

-

Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research and Reviews: Journal of Chemistry, 10(3), 1-2. Retrieved from [Link]

- CN105566152A - Preparation method of 2.4-dinitrophenylhydrazine. (2016). Google Patents.

-

Wang, Y., et al. (2018). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1573, 105-112. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. rroij.com [rroij.com]

- 5. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromtech.net.au [chromtech.net.au]

- 7. epa.gov [epa.gov]

- 8. youtube.com [youtube.com]

- 9. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. 壬醛2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. 壬醛2,4-二硝基苯腙 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of Nonanal 2,4-Dinitrophenylhydrazone

This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of nonanal 2,4-dinitrophenylhydrazone. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical techniques used to identify and characterize this compound. This document offers not only procedural steps but also the underlying scientific principles that govern these methodologies, ensuring a thorough and practical understanding.

Introduction

Nonanal, a nine-carbon aliphatic aldehyde, is a significant compound in various fields, including the flavor and fragrance industry, and as a biomarker for oxidative stress. Its detection and quantification often rely on derivatization to enhance its analytical properties. A classic and robust method for this purpose is the reaction with 2,4-dinitrophenylhydrazine (DNPH), also known as Brady's reagent.[1][2][3] This reaction yields a stable, crystalline derivative, nonanal 2,4-dinitrophenylhydrazone (nonanal-DNPH), which is highly amenable to analysis by various spectroscopic techniques due to its chromophoric nature.

This guide will detail the synthesis of nonanal-DNPH and provide an in-depth analysis of its expected spectroscopic data, including UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Synthesis of Nonanal 2,4-Dinitrophenylhydrazone

The synthesis of nonanal-DNPH is a classic example of a condensation reaction, specifically an addition-elimination reaction, between an aldehyde and a substituted hydrazine.[3] The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of nonanal, followed by the elimination of a water molecule to form the hydrazone.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the carbonyl carbon of nonanal. This forms a tetrahedral intermediate.

-

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone. This step is typically acid-catalyzed.

Caption: Reaction mechanism for the formation of nonanal 2,4-dinitrophenylhydrazone.

Experimental Protocol: Synthesis and Purification

This protocol outlines the preparation of Brady's reagent and the subsequent synthesis and purification of nonanal-DNPH.

Materials:

-

Nonanal (CH₃(CH₂)₇CHO)

-

2,4-Dinitrophenylhydrazine (C₆H₆N₄O₄)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH)

-

Deionized Water

Preparation of Brady's Reagent:

-

In a 100 mL beaker, carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of concentrated sulfuric acid. Gentle warming may be required to aid dissolution.

-

In a separate beaker, prepare a mixture of 15 mL of methanol (or ethanol) and 5 mL of deionized water.

-

Slowly and with constant stirring, add the sulfuric acid solution of DNPH to the methanol/water mixture.

-

Allow the resulting solution to cool. This is Brady's reagent.

Synthesis of Nonanal-DNPH:

-

In a test tube, dissolve a few drops of nonanal in a minimal amount of methanol.

-

Add approximately 2-3 mL of Brady's reagent to the nonanal solution.

-

Agitate the mixture and observe the formation of a precipitate. The reaction is typically rapid.

-

Allow the mixture to stand for 10-15 minutes to ensure complete precipitation.

Purification by Recrystallization:

-

Collect the crude precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Transfer the crude product to a clean beaker and dissolve it in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.

-

Collect the purified crystals by vacuum filtration and allow them to air dry.

Physical Properties:

-

Appearance: Yellow to orange crystalline solid. Aliphatic aldehydes typically produce yellow precipitates, while aromatic aldehydes tend to give red precipitates.

-

Melting Point: The reported melting point varies, with ranges of 99-103 °C and 106-107 °C cited.[7][8] This variation may be due to the presence of E/Z isomers or differences in purity.[9]

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for nonanal-DNPH. While a complete, publicly available dataset for this specific molecule is elusive, the interpretation is based on well-established principles and data from analogous compounds.

UV-Visible Spectroscopy

The formation of the 2,4-dinitrophenylhydrazone derivative introduces a highly conjugated system, making it an excellent chromophore for UV-Visible analysis.

-

Expected λmax: The maximum absorbance (λmax) for aldehyde-DNPH derivatives typically falls in the range of 350-380 nm. For aliphatic aldehydes like nonanal, the λmax is expected to be around 360 nm. In contrast, aromatic aldehyde-DNPH derivatives show a bathochromic shift, with a λmax often observed around 353 nm.[10] The presence of Z- and E-isomers can also influence the UV spectrum, with Z-isomers generally having a λmax shifted to shorter wavelengths by 5-8 nm.[9]

| Compound Type | Expected λmax (nm) |

| Aliphatic Aldehyde-DNPH | ~360 |

| Aromatic Aldehyde-DNPH | ~353-380 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in nonanal-DNPH. The spectrum is characterized by the appearance of specific vibrational bands and the disappearance of the C=O stretch of the starting nonanal.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300 - 3280 | N-H stretch | A sharp to medium peak corresponding to the N-H bond of the hydrazone. |

| 3100 - 3000 | Aromatic C-H stretch | Peaks in this region are indicative of the C-H bonds on the dinitrophenyl ring. |

| 2955 - 2850 | Aliphatic C-H stretch | Strong absorptions from the C-H bonds of the nonyl chain. |

| ~1620 | C=N stretch | A key peak indicating the formation of the hydrazone double bond. |

| ~1600 & ~1470 | C=C stretch | Absorptions from the aromatic ring. |

| ~1515 | Ar-NO₂ asymmetric stretch | A strong peak due to the asymmetric stretching of the nitro groups. |

| ~1330 | Ar-NO₂ symmetric stretch | Another strong peak from the symmetric stretching of the nitro groups. |

| ~1140 | C-N stretch | Stretching vibration of the carbon-nitrogen single bond. |

The disappearance of the strong C=O stretching band from nonanal (typically around 1725 cm⁻¹) is a clear indication of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum will show signals corresponding to the protons of the nonyl chain and the aromatic ring.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | N-H |

| ~9.1 | Doublet | 1H | Aromatic H (position 3) |

| ~8.3 | Doublet of Doublets | 1H | Aromatic H (position 5) |

| ~7.9 | Doublet | 1H | Aromatic H (position 6) |

| ~7.5 | Triplet | 1H | CH=N |

| ~2.4 | Quartet | 2H | -CH₂- adjacent to C=N |

| ~1.6 - 1.2 | Multiplet | 12H | -(CH₂)₆- |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C=N |

| ~145 | Aromatic C-N |

| ~138 | Aromatic C-NO₂ |

| ~130 | Aromatic C-NO₂ |

| ~129 | Aromatic CH |

| ~123 | Aromatic CH |

| ~117 | Aromatic CH |

| ~32 | -CH₂- adjacent to C=N |

| ~31-22 | -(CH₂)₆- |

| ~14 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of nonanal-DNPH. Atmospheric Pressure Chemical Ionization (APCI) in the negative ion mode is often a suitable technique for analyzing DNPH derivatives, typically showing a prominent [M-H]⁻ ion.[11]

-

Molecular Ion: The expected molecular weight of nonanal-DNPH is 322.36 g/mol . In negative ion mode APCI-MS, a strong signal for the deprotonated molecule [M-H]⁻ would be expected at m/z 321.

-

Fragmentation Pattern: The fragmentation of DNPH derivatives can be complex. Common fragment ions arise from the dinitrophenylhydrazone moiety, with characteristic signals often observed at m/z 181, 152, and 122 in negative ion mode ESI-MS.[12]

Conclusion

The derivatization of nonanal with 2,4-dinitrophenylhydrazine provides a stable and highly colored compound that is readily characterizable by a suite of spectroscopic techniques. This guide has outlined the synthesis and purification of nonanal 2,4-dinitrophenylhydrazone and provided a detailed interpretation of its expected UV-Visible, IR, NMR, and Mass Spectrometry data. By understanding the principles behind these analytical methods and the characteristic spectral features of the derivative, researchers can confidently identify and characterize nonanal in various sample matrices. The provided protocols and data serve as a valuable resource for scientists engaged in the analysis of carbonyl compounds.

References

- Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/. (n.d.).

-

2,4-dinitrophenylhydrazone nonanal. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Nonanal, (2,4-dinitrophenyl)hydrazone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Pentanal, (2,4-dinitrophenyl)hydrazone. (n.d.). PubChem. Retrieved from [Link]

-

IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

-

Brady's test microscale experiment - teacher notes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Brady's test for aldehydes and ketones | Class experiment. (n.d.). RSC Education. Retrieved from [Link]

-

Pentanal, (2,4-dinitrophenyl)hydrazone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Testing for the carbonyl group using Brady's reagent (2,4-DNP). (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

- Kadam, S. S., et al. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. International Journal of Research in Pharmacy and Chemistry, 2(4), 1086-1091.

-

addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

-

Butanal, (2,4-dinitrophenyl)hydrazone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. (n.d.). American Chemical Society. Retrieved from [Link]

-

2,4-Dinitrophenylhydrazine. (n.d.). Wikipedia. Retrieved from [Link]

- Yasuhara, A., et al. (2011). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry.

- Colorimetric monitoring of solid-phase aldehydes using 2,4-dinitrophenylhydrazine. (2004).

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.

-

UV-Visible spectrum of A: 2, 4 - dinitrophenylhydrazone of pure benzaldehyde; B: 2, 4 - dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. ijrpc.com [ijrpc.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound [webbook.nist.gov]

- 5. Nonanal-2,4-dinitrophenylhydrazone 100 µg/mL in Acetonitrile [lgcstandards.com]

- 6. Nonanal 2,4-dinitrophenylhydrazone analytical standard 2348-19-8 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Nonanal 2,4-dinitrophenylhydrazone analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sign in - Google Accounts [accounts.google.com]

- 12. longdom.org [longdom.org]

An In-Depth Technical Guide to the Solubility of Nonanal 2,4-Dinitrophenylhydrazone in Organic Solvents

Executive Summary

The 2,4-dinitrophenylhydrazone derivative of nonanal (nonanal-DNPH) is a critical analyte in the qualitative and quantitative detection of nonanal, an aldehyde significant in flavor chemistry, environmental analysis, and as a biomarker for oxidative stress. A thorough understanding of its solubility characteristics in various organic solvents is paramount for developing robust analytical methods, ensuring efficient purification, and achieving accurate quantification. This guide provides a comprehensive overview of the molecular factors governing the solubility of nonanal-DNPH, collates available solubility data, and presents detailed experimental protocols for both solubility determination and purification by recrystallization. It is intended for researchers, analytical chemists, and drug development professionals who work with carbonyl compounds and their derivatives.

Introduction: The Significance of Solubility in Nonanal-DNPH Analysis

The reaction of nonanal with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, yields the corresponding hydrazone, a stable, crystalline solid with a distinct color.[1][2] This derivatization is a cornerstone of carbonyl analysis for several reasons:

-

Detection: The formation of a yellow, orange, or red precipitate provides a simple and effective qualitative test for the presence of aldehydes and ketones.[3][4]

-

Quantification: The derivative exhibits strong UV-Vis absorbance, making it ideal for quantification using techniques like High-Performance Liquid Chromatography (HPLC).

-

Characterization: The melting points of DNPH derivatives are sharp and characteristic, aiding in the identification of the parent carbonyl compound.[5]

The success of these applications hinges on the solubility of the nonanal-DNPH derivative. For instance, in HPLC analysis, the derivative must be completely soluble in the mobile phase to ensure accurate and reproducible results. For purification via recrystallization, the ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6] Therefore, a detailed understanding of solubility is not merely academic but a practical necessity for analytical success.

Molecular Characteristics and Their Impact on Solubility

The solubility of nonanal-2,4-dinitrophenylhydrazone is dictated by its distinct molecular structure, which possesses both highly polar and significantly non-polar regions. Understanding this duality is key to predicting and explaining its behavior in different organic solvents.

-

The Polar "Head": The 2,4-dinitrophenylhydrazone group is rich in electronegative atoms (nitrogen and oxygen). The two nitro groups (NO₂) are strong electron-withdrawing groups, and the hydrazine linkage (-NH-N=) contains lone pairs of electrons. This region of the molecule can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

The Non-Polar "Tail": The nonanal moiety contributes a nine-carbon aliphatic chain (C₉H₁₉-). This long alkyl group is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces).

This amphipathic nature means that the solubility of nonanal-DNPH is a fine balance between the interactions of its polar head and its non-polar tail with the solvent molecules. Solvents that can effectively solvate both parts of the molecule will be the most effective.

Caption: Molecular structure of nonanal-DNPH highlighting its polar and non-polar regions.

Solubility Profile of Nonanal-DNPH

The most direct evidence of solubility comes from commercial suppliers of analytical standards, who provide nonanal-DNPH dissolved in specific solvents for use in chromatography.[7] This confirms its solubility in those media. For other solvents, we can infer its behavior based on its structure and the known solubility of similar hydrazone compounds.[8][9]

Table 1: Qualitative and Semi-Quantitative Solubility of Nonanal 2,4-Dinitrophenylhydrazone

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Aprotic | Acetonitrile | Soluble | Confirmed solvent for commercial analytical standards.[7][10] Its polarity is sufficient to solvate the DNPH headgroup, while its organic nature accommodates the alkyl tail. A related DNPH derivative showed high solubility (14.6 g/L) in acetonitrile. |

| Dimethylformamide (DMF) | Likely Soluble | DMF is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds, including other hydrazones. | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Like DMF, DMSO is a highly polar solvent capable of dissolving many hydrazone derivatives. | |

| Polar Protic | Methanol | Soluble | Used in combination with acetonitrile as a solvent for analytical standards.[11] Can act as a hydrogen bond donor and acceptor. |

| Ethanol (95%) | Moderately Soluble (Hot) Sparingly Soluble (Cold) | Widely used for recrystallizing DNPH derivatives.[3][12] The polarity is suitable, but the long alkyl tail of nonanal-DNPH may limit its solubility at room temperature compared to derivatives of smaller aldehydes. | |

| n-Butyl Alcohol | Moderately Soluble | An excellent recrystallization solvent for the DNPH reagent itself, suggesting it can effectively solvate the polar headgroup.[12][13] | |

| Non-Polar | Hexane | Sparingly Soluble to Insoluble | While hexane will interact with the non-polar tail, it cannot effectively solvate the highly polar DNPH headgroup. Studies on other hydrazones show poor solubility in hexane.[8] |

| Toluene | Sparingly Soluble | The aromatic character may offer some interaction with the phenyl ring of the DNPH moiety, but overall solubility is expected to be low. | |

| Mixed Solvents | Methanol/Acetonitrile | Soluble | Confirmed solvent system for commercial analytical standards.[11] |

| Ethanol/Water | Sparingly Soluble | Adding water to ethanol increases the polarity of the solvent system, which typically decreases the solubility of organic compounds like DNPH derivatives.[6][12] This is a common technique used to induce crystallization. |

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal saturation shake-flask method is a reliable and widely used technique for this purpose.[8][14]

Objective: To determine the saturation solubility of nonanal-DNPH in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Nonanal-2,4-dinitrophenylhydrazone (purified solid)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of solid nonanal-DNPH to a series of vials. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A high dilution factor will likely be necessary.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of nonanal-DNPH.

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Protocol for Purification by Recrystallization

Recrystallization is the most common method for purifying DNPH derivatives.[12] The choice of solvent is critical: the compound should be soluble in the hot solvent and poorly soluble in the cold solvent.[6] Given its structure, a moderately polar solvent like ethanol or a mixed-solvent system is a good starting point.

Objective: To purify crude nonanal-DNPH precipitate to obtain sharp-melting-point crystals.

Materials:

-

Crude, dry nonanal-DNPH solid

-

Recrystallization solvent (e.g., 95% ethanol)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

-

Ice-water bath

Methodology:

-

Solvent Selection: In a test tube, add a small amount of crude solid and a few drops of 95% ethanol. If it dissolves at room temperature, ethanol is too good a solvent. If it doesn't dissolve, heat gently. If it dissolves when hot and reappears upon cooling, it is a suitable solvent.[6]

-

Dissolution: Place the crude nonanal-DNPH in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Add the solvent in small portions while the flask is gently heated on a hot plate.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly pouring the hot solution through a fluted filter paper into a pre-heated clean flask. This step prevents the desired compound from crystallizing prematurely.

-

Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified product.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surfaces.

-

Drying: Allow air to be drawn through the crystals on the filter for several minutes. Then, transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven. The purity can be verified by melting point analysis.

Conclusion

The solubility of nonanal 2,4-dinitrophenylhydrazone is governed by its amphipathic structure, featuring a polar aromatic headgroup and a long, non-polar alkyl tail. It is demonstrably soluble in polar aprotic solvents like acetonitrile and polar protic solvents like methanol, which are commonly used in analytical applications. For purification, moderately polar solvents such as ethanol are effective for recrystallization, a process that exploits the temperature-dependent nature of solubility. While precise quantitative data remains sparse, the principles outlined in this guide, coupled with the provided experimental protocols, empower researchers to systematically determine solubility in any solvent of interest and to develop robust methods for the purification and analysis of this important derivative.

References

-

Organic Syntheses Procedure. (n.d.). 2,4-Dinitrophenylhydrazine. Organic Syntheses. Retrieved from [Link]

-

Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Tkachev, V. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. Retrieved from [Link]

-

ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-dinitrophenylhydrazone nonanal. Cheméo. Retrieved from [Link]

-

Clark, J. (n.d.). Addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

DetTX. (2023). 2,4-Dinitrophenylhydrazine. DetTX. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nonanal. PubChem. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. Retrieved from [Link]

-

NCERT. (n.d.). Tests for Functional Groups. NCERT. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of Equilibrium Solubility Measurement by Saturation Shake-Flask Method Using Hydrochlorothiazide as Model Compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Reductive amination of glutaraldehyde 2,4-dinitrophenylhydrazone using 2-picoline borane and high-performance liquid chromatographic analysis. Analyst, 128(7), 939-943. Retrieved from [Link]

-

Higgs, P. L., Ruiz-Sanchez, A. J., Dalmina, M., Horrocks, B. R., Leach, A. G., & Fulton, D. A. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Wikipedia. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT. Retrieved from [Link]

- Nidaa, S. N. (2021). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science.

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pelargonaldehyde,dnph deriv. PubChem. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A. Retrieved from [Link]

Sources

- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. sjpas.com [sjpas.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ncert.nic.in [ncert.nic.in]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pelargonaldehyde,dnph deriv | C15H22N4O4 | CID 349020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. accustandard.com [accustandard.com]

- 11. accustandard.com [accustandard.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Application of 2,4-Dinitrophenylhydrazine (DNPH) Derivatization: A Technical Guide for the Analytical Scientist

Abstract

The analysis of aldehydes and ketones, a class of compounds central to industrial chemistry, environmental science, and biology, presents a unique set of analytical challenges. Their inherent volatility and often weak chromophores necessitate a chemical modification step to enable sensitive and reliable quantification. This technical guide provides an in-depth exploration of 2,4-dinitrophenylhydrazine (DNPH) derivatization, a cornerstone technique in analytical chemistry for over a century. We will delve into the historical discovery of this reaction, elucidate the underlying chemical mechanisms, present detailed, field-proven experimental protocols, and discuss modern analytical applications. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical mastery of this robust analytical method.

Introduction: The Analytical Challenge of Aldehydes and Ketones

Aldehydes and ketones are ubiquitous organic compounds characterized by the presence of a carbonyl group (C=O). They are widely used as solvents, intermediates in chemical synthesis, and are found naturally in foods and biological systems. However, their analysis is often complicated by several factors:

-

Volatility: Low molecular weight aldehydes and ketones are highly volatile, making quantitative sample handling difficult.

-

Lack of a Strong Chromophore: Many simple aldehydes and ketones do not absorb ultraviolet (UV) or visible light strongly, limiting the sensitivity of spectrophotometric and HPLC-UV detection methods.

-

Reactivity: The carbonyl group is reactive and can participate in various reactions, potentially leading to sample degradation or analytical interferences.

To overcome these challenges, a technique known as derivatization is employed. Derivatization involves reacting the target analyte with a reagent to form a new, more easily detectable compound. An ideal derivatizing agent for aldehydes and ketones should react specifically and completely with the carbonyl group to produce a stable, non-volatile derivative with a strong chromophore.

The Pioneering Discovery: A Historical Perspective

The history of 2,4-dinitrophenylhydrazine (DNPH) derivatization is a story of fundamental organic chemistry paving the way for modern analytical science.

-

Synthesis of DNPH: 2,4-Dinitrophenylhydrazine was first synthesized in 1894 by Curtius and Dedichen.

-

Brady's Reagent: It was the seminal work of Oscar Lisle Brady and Gladys V. Elsmie in 1926 that established DNPH as a valuable reagent for the qualitative identification of aldehydes and ketones. They discovered that DNPH reacts with carbonyl compounds in an acidic solution to form brightly colored, crystalline precipitates called 2,4-dinitrophenylhydrazones. The characteristic melting points of these derivatives provided a reliable method for identifying unknown aldehydes and ketones. This reagent, a solution of DNPH in a suitable solvent such as methanol and sulfuric acid, became widely known as "Brady's Reagent".

This simple yet elegant method revolutionized qualitative organic analysis and laid the groundwork for the quantitative techniques that would follow.

The Chemistry of Derivatization: Mechanism and Specificity

The reaction between an aldehyde or ketone and DNPH is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by an acid.

The mechanism proceeds in two main steps:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is the rate-determining step and is facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Elimination: The resulting intermediate, a carbinolamine, is unstable and undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable 2,4-dinitrophenylhydrazone.

The resulting hydrazone derivative possesses several key properties that make it ideal for analysis:

-

Stability: The C=N double bond is conjugated with the benzene ring and the nitro groups, creating a very stable molecule.

-

Strong Chromophore: The extensive conjugation in the 2,4-dinitrophenylhydrazone molecule results in a strong absorption in the UV-Visible region (typically around 365 nm), enabling highly sensitive detection.

-

Low Volatility: The high molecular weight of the derivative makes it non-volatile, facilitating sample handling and analysis by techniques like HPLC.

Caption: Figure 1: DNPH Reaction Mechanism with an Aldehyde.

Evolution of the Method: From Qualitative to Quantitative Analysis

While initially used for qualitative identification, the intense color of the 2,4-dinitrophenylhydrazones quickly led to the development of quantitative spectrophotometric methods. However, the true power of DNPH derivatization was unlocked with the advent of modern chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): The combination of DNPH derivatization with HPLC is the most widely used method for the analysis of aldehydes and ketones today. The stable, non-volatile hydrazones are ideally suited for separation on reverse-phase columns (e.g., C18) and detection with a UV detector. This approach is the basis for numerous standard methods, including those from the U.S. Environmental Protection Agency (EPA) for the analysis of carbonyls in ambient air (EPA Method TO-11A) and industrial emissions.

-

Gas Chromatography (GC): While less common due to the potential for thermal degradation of the hydrazones, GC methods have also been developed. These often require further derivatization to increase the volatility of the hydrazones.

Core Experimental Protocol: DNPH Derivatization for HPLC Analysis

This section provides a generalized, step-by-step protocol for the analysis of aldehydes and ketones in a sample using DNPH derivatization followed by HPLC-UV analysis.

Reagent Preparation

-

DNPH Solution: A saturated solution of DNPH is typically prepared in a suitable organic solvent, such as acetonitrile, and acidified with a strong acid like phosphoric acid or perchloric acid. Safety Note: DNPH is a suspected carcinogen and is also shock-sensitive when dry. Always handle it with appropriate personal protective equipment (PPE) in a fume hood.

-

HPLC Grade Solvents: Acetonitrile and water used for the mobile phase and sample dilution must be of HPLC grade to avoid baseline noise and interfering peaks.

-

Standard Solutions: Prepare stock solutions of the target aldehyde and ketone standards in acetonitrile. From these, create a series of working standards for calibration.

Sample Collection and Derivatization

For Air Samples (e.g., EPA Method TO-11A):

-

Draw a known volume of air through a cartridge packed with a solid sorbent (e.g., silica gel) coated with DNPH.

-

The aldehydes and ketones in the air react with the DNPH on the cartridge to form the stable hydrazone derivatives.

-

Elute the hydrazones from the cartridge with a small volume of acetonitrile.

-

Adjust the final volume and proceed to HPLC analysis.

For Liquid Samples:

-

To a known volume of the liquid sample, add an excess of the acidified DNPH solution.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature.

-

Quench the reaction if necessary.

-

The sample is now ready for direct injection into the HPLC or may require a cleanup step.

Sample Cleanup (if necessary)

For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences prior to HPLC analysis. A C18 SPE cartridge is commonly used for this purpose.

An In-depth Technical Guide on the Reaction Mechanism Between Nonanal and 2,4-Dinitrophenylhydrazine

Introduction

The reaction between an aldehyde or ketone and 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's test, is a cornerstone of qualitative organic analysis.[1][2] This reaction provides a simple and rapid method for the detection of carbonyl functionalities, resulting in the formation of a brightly colored precipitate.[1][3] For researchers, scientists, and professionals in drug development, a thorough understanding of this reaction's mechanism is crucial for its application in identifying carbonyl-containing compounds, including impurities and degradation products in pharmaceutical preparations.[4] This guide provides an in-depth exploration of the core mechanistic principles governing the reaction between nonanal, a representative aliphatic aldehyde, and 2,4-dinitrophenylhydrazine.

The overall reaction is a condensation reaction, where two molecules join together with the elimination of a small molecule, in this case, water.[1][5] More specifically, it is classified as a nucleophilic addition-elimination reaction.[1][6] The process begins with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of nonanal, followed by a dehydration step to yield the final product, nonanal 2,4-dinitrophenylhydrazone.[7][8]

Core Reaction Mechanism: A Stepwise Analysis

The reaction between nonanal and 2,4-dinitrophenylhydrazine proceeds via a well-established two-part, acid-catalyzed mechanism: nucleophilic addition followed by elimination of water.[1][9]

Part 1: Nucleophilic Addition to the Carbonyl Group

The initial phase of the reaction involves the nucleophilic addition of the terminal nitrogen of 2,4-dinitrophenylhydrazine to the carbonyl carbon of nonanal.

-

Nucleophilic Attack: The reaction commences with the lone pair of electrons on the terminal amino group (-NH2) of 2,4-dinitrophenylhydrazine acting as a nucleophile and attacking the electrophilic carbonyl carbon of nonanal. This forms a dipolar tetrahedral intermediate.[8][9] The electron-withdrawing nature of the two nitro groups on the phenyl ring enhances the nucleophilicity of the hydrazine moiety.[3]

-

Proton Transfer: A proton is then transferred from the newly bonded nitrogen atom to the oxygen atom, resulting in the formation of a neutral intermediate known as a carbinolamine.[8][9]

Part 2: Acid-Catalyzed Dehydration

The second part of the mechanism involves the elimination of a water molecule from the carbinolamine intermediate to form the final hydrazone product. This step is facilitated by the presence of an acid catalyst.[7][10]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst (typically sulfuric or phosphoric acid present in Brady's reagent).[9][10][11] This protonation converts the hydroxyl group into a much better leaving group, water.[9]

-

Elimination of Water: The lone pair of electrons on the second nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine, known as an iminium ion.[8][9]

-

Deprotonation: Finally, a base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to yield the neutral nonanal 2,4-dinitrophenylhydrazone and regenerate the acid catalyst.[8][10]

The formation of the 2,4-dinitrophenylhydrazone is visually indicated by the appearance of a yellow to orange precipitate.[1][2] Aliphatic carbonyls, like nonanal, typically produce a yellow precipitate.[12][13]

The Critical Role of pH

The rate of imine formation is highly dependent on the pH of the reaction medium. The optimal pH for this reaction is typically around 4.5 to 5.[9][10]

-

In highly acidic conditions (low pH): The amine reactant (2,4-dinitrophenylhydrazine) becomes protonated, rendering it non-nucleophilic. This significantly slows down the initial nucleophilic attack on the carbonyl carbon.[9]

-

In highly basic conditions (high pH): There is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. This hinders the elimination of water, which is a crucial step in the formation of the final product.[9][10]

Therefore, maintaining a mildly acidic environment is essential for the successful and efficient formation of the 2,4-dinitrophenylhydrazone.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the reaction pathway and the experimental process, the following diagrams have been generated.

Caption: Experimental workflow for the reaction and analysis.

Experimental Protocol: Synthesis and Characterization of Nonanal 2,4-Dinitrophenylhydrazone

The following protocol outlines a standard laboratory procedure for the reaction of nonanal with 2,4-dinitrophenylhydrazine, followed by the isolation and characterization of the resulting hydrazone derivative.

Materials

-

Nonanal

-

2,4-Dinitrophenylhydrazine (Brady's Reagent) [11]* Methanol or Ethanol [11]* Concentrated Sulfuric Acid or Phosphoric Acid [11][14]* Test tubes or small flasks [4]* Pipettes [3]* Filtration apparatus (Buchner funnel, filter paper, suction flask) [15]* Recrystallization solvent (e.g., ethanol/water mixture) [5]* Melting point apparatus [15]

Procedure

Part A: Preparation of Brady's Reagent

Safety Note: 2,4-Dinitrophenylhydrazine is flammable, potentially explosive if dry, and should be handled with care. [14]Concentrated acids are corrosive. [11]Appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.

-

Method 1 (Sulfuric Acid): Dissolve a small amount of 2,4-dinitrophenylhydrazine in methanol. [13]Cautiously add a few drops of concentrated sulfuric acid. [16]2. Method 2 (Phosphoric Acid): A safer alternative involves dissolving 0.5 g of 2,4-dinitrophenylhydrazine in approximately 12-13 cm³ of 85% phosphoric acid with stirring. Once dissolved, make up the volume to 25 cm³ with ethanol. [11]

Part B: Reaction with Nonanal

-

In a clean test tube, dissolve a few drops of nonanal in a small amount of methanol or ethanol. [15]2. Add the prepared Brady's reagent dropwise to the nonanal solution. [3]3. Agitate the mixture gently. [3]4. A positive test is indicated by the formation of a bright yellow precipitate. [1][5]Allow the reaction to proceed for about 10-20 minutes to ensure complete precipitation. [4]

Part C: Isolation and Purification

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel. [15]2. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials. [5][15]3. Purify the crude product by recrystallization. A mixture of ethanol and water is often a suitable solvent system for hydrazones of small aldehydes. [5]Dissolve the crystals in a minimum amount of hot solvent, then allow the solution to cool slowly to form pure crystals. [15]4. Collect the purified crystals by filtration and allow them to dry completely. [15]

Part D: Characterization

-

Melting Point Determination: Measure the melting point of the purified nonanal 2,4-dinitrophenylhydrazone crystals. [15]The sharpness of the melting point is an indicator of purity.

-

Spectroscopic Analysis: Further characterization can be performed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the product.

Expected Results and Data

The reaction of nonanal with 2,4-dinitrophenylhydrazine is expected to yield nonanal 2,4-dinitrophenylhydrazone, a yellow crystalline solid.

| Property | Value |

| Product Name | Nonanal 2,4-dinitrophenylhydrazone |

| Appearance | Yellow/Orange Crystalline Solid [1][12] |

| Molecular Formula | C15H22N4O4 [17] |

| Molecular Weight | 322.36 g/mol [17] |

| Melting Point | 99-103 °C [17] |